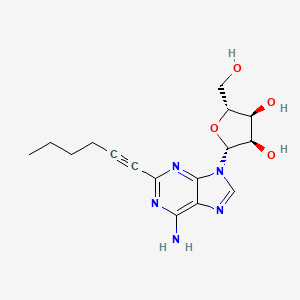

2-Hexynyladenosine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21N5O4 |

|---|---|

Molecular Weight |

347.37 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-hex-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H21N5O4/c1-2-3-4-5-6-10-19-14(17)11-15(20-10)21(8-18-11)16-13(24)12(23)9(7-22)25-16/h8-9,12-13,16,22-24H,2-4,7H2,1H3,(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 |

InChI Key |

AHJRSKVOELIMOX-RVXWVPLUSA-N |

Isomeric SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Synthesis and Chemical Modification Strategies of 2 Hexynyladenosine Analogues

Synthetic Methodologies for 2-Hexynyladenosine (B1202726) Core Structure

The foundational structure of this compound is primarily assembled through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. nih.govrsc.org This method has proven effective for creating a carbon-carbon bond at the 2-position of the purine (B94841) ring. The typical procedure involves the reaction of a 2-halo-adenosine derivative, commonly 2-iodoadenosine (B13990), with a terminal alkyne, in this case, 1-hexyne. rsc.org The reaction is catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine. nih.govrsc.org

These coupling reactions are known to produce 2-alkynyladenosines in yields ranging from fair to very good. rsc.org An alternative starting material that can be employed is 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine, which allows for subsequent modifications at the 6-position. nih.gov

Derivatization Strategies at the 2-Position of the Adenosine (B11128) Moiety

Derivatization at the 2-position of the adenosine scaffold is a key strategy for modulating pharmacological activity, particularly for achieving selectivity towards the A₂A adenosine receptor. nih.gov The introduction of various alkynyl groups at this position is a common approach to fine-tune the potency and selectivity of the resulting analogues.

The Sonogashira reaction is highly versatile, allowing for the coupling of a wide array of terminal alkynes with 2-iodoadenosine, thereby generating a diverse library of 2-alkynyladenosine derivatives. nih.govrsc.org A more complex strategy involves a two-step Sonogashira reaction sequence. In this approach, 2-iodoadenosine is first reacted with trimethylsilylacetylene (B32187) to yield 2-ethynyladenosine, which then undergoes a second Sonogashira coupling with various organic triflates to introduce further diversity at the terminus of the ethynyl (B1212043) group. rsc.org Beyond alkynes, other substituents can be introduced at the 2-position through methods like nucleophilic substitution on 2-chloroadenosine (B27285) derivatives. nih.gov

Modifications at the N⁶-Position and their Impact on Analogues

Concurrent modification at the N⁶-position of the adenine (B156593) ring is a frequently employed strategy to further refine the pharmacological profile of 2-alkynyladenosine analogues. nih.govnih.gov The synthesis of 2-alkynyl-N⁶-alkyladenosine derivatives can be achieved by starting with a 2-iodo-6-chloropurine nucleoside. This allows for the selective nucleophilic substitution of the chlorine atom at the 6-position with a desired amine, followed by the Sonogashira coupling at the 2-position. nih.gov

Research has shown that the introduction of a methyl group at the N⁶-position of 2-alkynyladenosines can significantly increase binding affinity and selectivity for the human A₃ adenosine receptor. acs.org One of the established methods for N⁶-alkylation is the Dimroth rearrangement. This process involves the initial 1-N-alkylation of a protected adenosine, followed by a base-catalyzed rearrangement to furnish the thermodynamically more stable N⁶-alkyladenosine derivative. tandfonline.comnih.gov

| Compound | 2-Position Substituent | N⁶-Position Substituent | 8-Position Substituent | A₂A Affinity (Ki, nM) | A₃ Affinity (Ki, nM) | Reference |

|---|---|---|---|---|---|---|

| 2-(1-Hexynyl)adenosine | 1-Hexynyl | -H | -H | 6 | ~18 (3x less than A₂A) | nih.govacs.org |

| Analogue 12 | 1-Hexynyl | -H | Methylamino | 115 | >5600 | nih.gov |

| Analogue 14 | 1-Hexynyl | -H | Propylamino | 82 | >2100 | nih.gov |

| Cl-IB-MECA Analogue (15) | -Cl | Phenylethyl | -H | - | 0.024 | mdpi.com |

| Analogue 8b | Phenylethynyl | -Methyl | -H | - | 3.4 | acs.org |

Alterations at the 5'-Position, particularly the N-ethylcarboxamide Moiety

Modifications at the 5'-position of the ribose sugar are critical for enhancing the potency of adenosine analogues. A prominent example is the introduction of an N-ethylcarboxamide group, leading to compounds like HENECA (2-hexynyl-5'-N-ethylcarboxamidoadenosine). nih.govunc.edu HENECA is a potent A₂A receptor agonist that combines the 2-hexynyl modification with the 5'-N-ethylcarboxamide moiety characteristic of the powerful, non-selective agonist NECA. nih.gov

The synthesis of these 5'-modified analogues typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with a pre-functionalized nucleoside, such as N-ethyl-1'-deoxy-1'-(6-amino-2-iodo-9H-purin-9-yl)-β-D-ribofuranuronamide. nih.govpnrjournal.com Other substitutions at this position have also been explored. For instance, studies on 2,5'-disubstituted derivatives with 5'-S-alkyl-5'-thio groups have shown that the size of the alkyl group influences receptor selectivity. Smaller substituents like methylthio tend to confer high affinity for both A₂A and A₃ receptors, whereas larger groups such as n- or i-propylthio can increase selectivity for the A₃ receptor. acs.org

Introduction of Substituents at the 8-Position

The 8-position of the purine ring represents another strategic site for chemical modification to modulate receptor interaction. frontiersin.org The introduction of alkynyl chains at this position has been shown to produce highly selective ligands for the A₃ adenosine receptor. mdpi.com A common synthetic route to achieve C8-functionalization involves the lithiation of a protected adenosine derivative at the 8-position, followed by quenching the resulting organolithium species with a suitable electrophile. mdpi.com The combination of substitutions at both the 2- and 8-positions has been investigated to create dual-acting ligands or to further refine selectivity. nih.gov

Development of Disubstituted Adenosine Derivatives (e.g., 2,8-Disubstituted)

The synthesis of disubstituted adenosine analogues, such as those modified at the 2- and 8-positions, allows for the exploration of more complex structure-activity relationships. Novel 2,8-disubstituted derivatives have been successfully synthesized, often starting from 2-iodoadenosine. nih.gov For example, the introduction of 8-alkylamino groups onto a 2-(1-hexynyl)adenosine core yielded compounds with respectable A₂A receptor affinity and significantly improved selectivity against the A₃ receptor. nih.gov The synthesis of such molecules requires careful control of reaction conditions to ensure regioselectivity, often relying on palladium-catalyst-controlled cross-coupling reactions. acs.orgresearcher.life Similarly, 2,N⁶-disubstituted adenosines have been prepared to explore their potential as selective A₃ receptor agonists. mdpi.com

Regioselective Synthesis and Purification Techniques

Achieving regioselectivity is a paramount challenge in the synthesis of multi-substituted adenosine analogues due to the presence of several reactive sites on the purine and ribose moieties. For N⁶-alkylation, a common strategy to avoid undesired O-alkylation of the ribose hydroxyl groups is to perform a direct 1-N-alkylation on a protected adenosine, followed by a Dimroth rearrangement to yield the desired N⁶-substituted product. tandfonline.comnih.gov For substitutions at the C8-position, regioselective metalation is a key technique. mdpi.com

Once the synthetic steps are complete, purification of the target compounds is essential. Column chromatography using silica (B1680970) gel with various solvent systems (e.g., dichloromethane-methanol, ethyl acetate-hexane) is the most widely reported method for purifying adenosine analogues. mdpi.comjst.go.jpbeilstein-journals.org For highly polar compounds, such as those with phosphate (B84403) groups, more specialized techniques like high-performance countercurrent chromatography (HPCCC) have been employed successfully. beilstein-journals.orgresearchgate.net Preparative thin-layer chromatography (TLC) is also used for purification on a smaller scale. beilstein-journals.org

| Reaction Step | Product | Reported Yield | Reference |

|---|---|---|---|

| Ketal Protection | [6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d] nih.govfrontiersin.orgdioxol-4-yl]-methanol | 74.1% | mdpi.com |

| Oxidation to Carboxylic Acid | 6-(6-Chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d] nih.govfrontiersin.orgdioxole-4-carboxylic acid | 80.5% | mdpi.com |

| Sonogashira Coupling | 2-Ethynyladenosine | 64% | rsc.org |

| Tosylation | Isopentenyl tosylate | 67% | beilstein-journals.org |

Adenosine Receptor Interactions and Pharmacological Characterization of 2 Hexynyladenosine

Adenosine (B11128) Receptor Subtype Selectivity and Affinity

The interaction of 2-Hexynyladenosine (B1202726) with adenosine receptor subtypes has been investigated through radioligand binding studies and functional assays. These studies provide insights into the affinity and selectivity of this compound.

Binding Studies with A1 Adenosine Receptors (A1AR)

Studies on 2-alkynyladenosine derivatives have shown that they generally possess good affinity for the human A1AR. d-nb.info For instance, a study on 9-ethyladenine (B1664709) derivatives with a 2-alkynyl substitution demonstrated that these compounds bind to the human A1 receptor with Ki values in the low nanomolar range. d-nb.info Specifically, a derivative with a cyclohexylethyne at the 2-position exhibited a Ki of 0.080 µM at the human A1AR. d-nb.info While direct binding data for this compound on human A1AR is not consistently reported across all studies, the trend for 2-alkynyl derivatives suggests a notable affinity for this receptor subtype.

Binding Studies with A2A Adenosine Receptors (A2AAR)

Research indicates that 2-alkynyladenosine derivatives are often slightly selective for the human A2AAR. d-nb.info In one study, 2-alkynyl-9-ethyladenine derivatives displayed good affinity for the human A2A receptor. d-nb.info A derivative with a cyclohexylethyne at the 2-position showed a Ki of 0.037 µM for the human A2AAR, indicating a higher affinity for A2AAR compared to A1AR. d-nb.info Another study focusing on truncated 2-hexynyl-4'-thioadenosine derivatives also highlighted high binding affinity at the A2AAR. ndl.gov.in The introduction of a 2-hexynyl group to a truncated 4'-thioadenosine derivative, which was an A3AR antagonist, converted it into a potent A2AAR agonist with a Ki value of 7.19 nM. researchgate.net This suggests that the 2-hexynyl substitution is crucial for high affinity at the A2AAR. researchgate.net

Binding Studies with A2B Adenosine Receptors (A2BAR)

The A2BAR is typically characterized as a low-affinity receptor for adenosine and its analogs. nih.gov However, studies on this compound have revealed interesting findings. In its native (wild type) form, the A2BAR shows modest affinity for 2-(1-hexynyl)adenosine. A significant breakthrough came from a study where a specific mutation (N273Y) in the human A2B receptor was introduced. This mutation led to a 61-fold increase in affinity for 2-(1-hexynyl)adenosine, resulting in a submicromolar affinity of 0.18 µM. nih.gov This finding suggests that modifications in the receptor's binding pocket can dramatically enhance the affinity for 2-substituted adenosines like this compound. nih.gov Functional assays, such as adenylyl cyclase activity, are often used to determine the potency of agonists at the A2BAR due to the low affinity. d-nb.info

Binding Studies with A3 Adenosine Receptors (A3AR)

The affinity of 2-alkynyladenosine derivatives for the A3AR is generally lower compared to their affinity for A1 and A2A receptors. d-nb.info Studies on truncated N6-substituted-(N)-methanocarba-adenosine derivatives with a 2-hexynyl substitution have shown that hydrophobic N6 and C2 substituents are tolerated in A3AR binding. acs.org For example, N6-methyl and N6-cycloalkyl derivatives with a 2-hexynyl group exhibited excellent binding affinity at the human A3AR. acs.org A truncated 2-hexynyl-4'-thioadenosine derivative was also found to maintain its affinity at the human A3AR, where it acted as a competitive antagonist. researchgate.net

Comparative Affinity and Selectivity Profiling Against Reference Agonists (e.g., NECA, CGS 21680)

The pharmacological profile of this compound and its derivatives is often benchmarked against standard non-selective and selective adenosine receptor agonists like NECA (5'-N-ethylcarboxamidoadenosine) and CGS 21680.

NECA is a potent but non-selective agonist at all four adenosine receptor subtypes. In studies involving the mutated A2B receptor (N273Y), the affinity of 2-(1-hexynyl)adenosine (0.18 µM) was significantly higher than that of NECA for the wild-type receptor, highlighting the potential of 2-substitution for improving A2B affinity. nih.gov

CGS 21680 is a well-established A2A-selective agonist. The affinity of this compound derivatives for the A2AAR can be comparable to or even exceed that of CGS 21680 in certain contexts. For instance, the conversion of an A3AR antagonist to a potent A2AAR agonist by adding a 2-hexynyl group resulted in a Ki of 7.19 nM, which is in the range of high-affinity A2A agonists. researchgate.net A study on a mutated A2B receptor also noted a slightly increased affinity for CGS21680, which prompted the investigation of other 2-substituted adenosines, including 2-(1-hexynyl)adenosine. nih.gov

| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR EC50 (nM) | A3AR Ki (nM) |

| This compound derivative (example) | 80 | 37 | >1000 | >1000 |

| NECA | 14 | 20 | 2300 | 25 |

| CGS 21680 | 2800 | 15 | >10000 | 1900 |

Note: The values in this table are compiled from various sources and represent a general comparative profile. The exact values can vary depending on the specific derivative and experimental conditions.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) studies of 2-alkynyladenosine derivatives have provided valuable insights into the structural requirements for affinity and selectivity at the different adenosine receptor subtypes.

The introduction of an alkynyl group at the C2 position of the adenine (B156593) base is a key modification that significantly influences the pharmacological profile. The length and nature of this alkynyl chain are critical. For A2AAR, increasing the size of the alkynyl group up to a hexynyl chain has been shown to improve binding affinity; however, larger groups can lead to a decrease in affinity. ndl.gov.in This suggests the presence of a hydrophobic pocket in the A2AAR that can accommodate a chain of this length. ndl.gov.in

Furthermore, substitutions at the N6 position of the adenine ring in conjunction with the C2-alkynyl group play a crucial role in determining selectivity. For instance, an unsubstituted 6-amino group combined with a C2-hexynyl group is favorable for high affinity at the human A2AAR. acs.org Conversely, the introduction of a bulky hydrophobic group at the N6-position tends to decrease the binding affinity at the A2AAR while maintaining or even enhancing affinity at the A3AR. ndl.gov.inacs.org This differential effect highlights the distinct structural topographies of the binding sites of the A2A and A3 receptors.

In the context of the A2BAR, SAR studies indicate that both the 2-alkynyl chain and modifications to the ribose moiety are important for potency. The observation that a mutation in the A2B receptor dramatically increased the affinity for 2-(1-hexynyl)adenosine underscores the potential for designing A2B-selective agonists by targeting specific residues within the receptor's binding site. nih.gov

Influence of the 2-Alkynyl Chain Length and Configuration on Receptor Binding

The length and nature of the 2-alkynyl substituent on the adenosine scaffold have a marked impact on binding affinity and selectivity for the different adenosine receptor subtypes. Research has shown that derivatives with a 2-(1-hexynyl) group tend to exhibit high affinity for both the A2A and A3 adenosine receptors. acs.org For instance, 2-(1-hexynyl)adenosine itself demonstrates a high affinity for the A2A receptor. acs.org

In a series of 2-alkynyladenosines, this compound (2-H-Ado) and 2-octynyladenosine (B1663861) (2-O-Ado) were found to be potent A2 agonists, with Ki values of 4.1 nM and 12.1 nM, respectively, for A2 receptors. researchgate.netnih.gov Their affinity for A2 receptors was significantly higher—36- and 17-fold, respectively—than for A1 receptors, indicating a degree of A2 selectivity. researchgate.net This highlights that a medium-length alkyl chain at the 2-position is favorable for A2A receptor interaction.

The configuration of the alkynyl chain can also be influential. While much of the research has focused on linear alkynyl chains, the introduction of branching or aromatic groups can further modulate receptor affinity and selectivity. For example, the presence of a 2-phenylethynyl group can lead to high A3 receptor affinity. acs.org

Role of the 5'-N-ethylcarboxamide Group in Receptor Interaction and Potency

The 5'-N-ethylcarboxamidoadenosine (NECA) group is a well-established modification known to confer high potency at adenosine receptors. selleckchem.comzfin.orgrevvity.com NECA itself is a non-selective but potent adenosine receptor agonist. selleckchem.comcaymanchem.com When combined with a 2-alkynyl substitution, the resulting compounds, such as 2-hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA), often exhibit interesting pharmacological profiles.

The presence of the 5'-N-ethylcarboxamido group generally enhances the potency of 2-alkynyladenosine derivatives. For example, comparing 2-alkynyladenosines with their corresponding NECA derivatives, the NECA derivatives often show different activity profiles. While 2-alkynyladenosines showed slightly increased affinity for the A1 receptor and decreased affinity for A3 and A2B subtypes compared to their NECA counterparts, the affinities for the A2A receptor were similar between the two series. acs.org

Furthermore, the combination of a 2-alkynyl group with a 4'-carboxamido substituent, a modification related to the 5'-carboxamido group, has been shown to be crucial for achieving full agonism at the A3 subtype. nih.govacs.org

Impact of N6-Substitutions on Adenosine Receptor Subtype Selectivity

Modifications at the N6-position of the adenine ring are a classical strategy for modulating adenosine receptor affinity and selectivity. The introduction of an N6-substituent on the 2-alkynyladenosine scaffold can significantly alter the receptor interaction profile.

For instance, the addition of a methyl group at the N6-position of 2-alkynyladenosines leads to an increase in affinity for the human A3 receptor while decreasing affinity for the other subtypes, thereby enhancing A3 selectivity. acs.org A notable example is 2-phenylethynyl-N6-methyladenosine, which displays an A3 affinity in the low nanomolar range and exhibits high selectivity over A1 and A2A receptors. acs.orgresearchgate.net

The introduction of an N6-methoxy group in 2-(ar)alkynyladenosine derivatives has also been shown to produce compounds with high affinity and selectivity for the A3 subtype. nih.govacs.org These findings underscore the synergistic effect of combining substitutions at the 2- and N6-positions to achieve desired selectivity profiles.

Effects of 8-Position Substitutions on Binding Affinity and Efficacy

Substitution at the 8-position of the purine (B94841) ring represents another avenue for modifying the pharmacological properties of adenosine derivatives. However, in the context of A3 receptor agonists, substitution at the 8-position generally leads to a significant reduction in affinity. scispace.com

In contrast, for A2A receptor ligands, the introduction of an 8-alkylamino substituent to 2-(1-hexynyl)adenosine, while slightly decreasing A2A affinity, significantly improves selectivity over the A3 receptor. nih.gov For example, the 8-methylamino and 8-propylamino derivatives of 2-(1-hexynyl)adenosine showed reasonable A2A receptor affinities with enhanced selectivity against the A3 receptor. nih.gov

Interestingly, while 2-alkynyl derivatives generally show higher affinity than their 8-alkynyl counterparts at A1, A2A, and A2B receptors, the opposite is true for the A3 receptor, where 8-alkynyl substitution can improve affinity and confer A3 selectivity. d-nb.info This highlights the distinct structural requirements of the A3 receptor binding pocket compared to the other subtypes.

Computational Modeling and Molecular Docking Approaches to SAR

Computational modeling and molecular docking have become invaluable tools for understanding the structure-activity relationships (SAR) of adenosine receptor ligands, including this compound derivatives. These approaches provide insights into the putative binding modes of ligands within the receptor's transmembrane domains. ebi.ac.uk

Docking studies have been used to rationalize the observed binding data for various 2-alkynyladenosine derivatives. For instance, molecular docking analysis of N6-methoxy-2-(ar)alkynyladenosine derivatives at the A3 receptor was in agreement with experimental binding and functional data, helping to explain the high affinity and potency of these compounds. nih.govacs.org

Furthermore, computational models have been employed to explain the preference of the human A3 receptor for 8-substituted over 2-substituted 9-ethyladenine analogues, suggesting that unfavorable interactions of the sugar moiety in 8-substituted adenosine derivatives are absent in the adenine series, allowing for a different binding orientation. d-nb.info Similarly, docking simulations of N6- and C2-substituted adenine derivatives in an A3AR homology model suggested an alternative, inverted binding mode compared to adenosine agonists, which could explain the observed SAR. rsc.org

Receptor-Effector Coupling and Signal Transduction Mechanisms

Adenosine receptors exert their physiological effects by coupling to intracellular G proteins, which in turn modulate the activity of various effector enzymes and ion channels. nih.gov

Modulation of Adenylyl Cyclase Activity and cAMP Production

A primary signaling pathway for adenosine receptors involves the modulation of adenylyl cyclase (AC) activity and the subsequent production of cyclic adenosine monophosphate (cAMP). nih.gov The A2A and A2B receptors are coupled to the stimulatory G protein (Gs), and their activation leads to an increase in adenylyl cyclase activity and cAMP levels. mdpi.comnih.govscienceopen.com Conversely, the A1 and A3 receptors are coupled to the inhibitory G protein (Gi), and their activation results in the inhibition of adenylyl cyclase and a decrease in cAMP production. mdpi.comnih.govresearchgate.net

This compound and its derivatives, acting as agonists at these receptors, can therefore either stimulate or inhibit cAMP production depending on their receptor subtype selectivity. For example, 2-(1-Hexynyl)adenosine, being a potent A2A agonist, is expected to stimulate cAMP production in cells expressing this receptor. acs.orgnih.gov Indeed, studies have shown that 2-(1-hexynyl)adenosine and its derivatives behave as partial agonists at the A2A receptor, causing a submaximal increase in cAMP compared to the full agonist CGS 21680. nih.gov

Functional assays measuring the inhibition of adenylyl cyclase are also used to characterize A1 and A3 receptor agonists. researchgate.net For instance, N6-methoxy-2-alkynyladenosine derivatives have been shown to be full agonists at the A3 subtype in functional assays. nih.govacs.org

G Protein Activation and Coupling Profiles (e.g., Gs, Gi/o)

Adenosine receptors, as members of the G protein-coupled receptor (GPCR) superfamily, initiate intracellular signaling cascades by coupling to heterotrimeric G proteins. nih.gov These G proteins are composed of α, β, and γ subunits. wikipedia.org The specific Gα subunit (e.g., Gs, Gi/o, Gq) that a receptor couples with determines the immediate downstream effector and the subsequent signaling pathway. msu.edu

The A2B adenosine receptor (A2BAR) is known to primarily couple to the stimulatory G protein, Gs . nih.gov Activation of the Gs pathway by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govplos.org This increase in intracellular cAMP is a hallmark of A2BAR activation. researchgate.net

While Gs coupling is the canonical signaling pathway for A2BAR, there is evidence suggesting that it can also couple to the Gq family of G proteins. nih.gov This coupling leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. nih.govcvphysiology.com The ability of the A2BAR to couple to different G proteins suggests that its signaling can be context-dependent, potentially varying by cell type and the presence of specific signaling partners. nih.gov Furthermore, some adenosine receptors, like the A1 and A3 subtypes, are known to couple to inhibitory G proteins (Gi/o ), which suppress adenylyl cyclase activity. plos.org

Investigation of Downstream Signaling Pathways

The activation of G proteins by this compound binding to adenosine receptors triggers a cascade of downstream signaling events. The specific pathways activated are dependent on the receptor subtype and the G protein to which it couples.

For A2B receptors, the primary Gs-mediated pathway leads to increased intracellular cAMP levels. researchgate.net cAMP acts as a second messenger, activating Protein Kinase A (PKA). plos.orgcvphysiology.com PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). physiology.org The phosphorylation of CREB can modulate the transcription of genes involved in a variety of cellular processes, including inflammation and cell proliferation. physiology.org

In addition to the canonical Gs-PKA-CREB pathway, A2BAR activation has been shown to influence other signaling cascades. Notably, the A2BAR is unique among adenosine receptor subtypes in its ability to activate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38. nih.gov The precise mechanism of MAPK activation, whether through Gs or Gq coupling, remains a subject of ongoing investigation. nih.gov

Studies have also explored the downstream effects of A2A receptor activation, for which this compound can also act as an agonist. nih.gov A2A receptor stimulation has been linked to the production of β-amyloid in neuronal cells through a cAMP-dependent pathway that involves γ-secretase activity. plos.org

Functional Agonist Efficacy and Partial Agonism

The functional efficacy of an agonist describes its ability to produce a maximal response upon binding to its receptor. researchgate.net Research into adenosine receptor agonists has shown that their efficacy can be correlated with their receptor residence time. researchgate.net

While detailed functional efficacy data specifically for this compound is not extensively available in the provided search results, its use in studies of A2B receptor function implies it acts as a functional agonist. For instance, its ability to stimulate cAMP production indicates agonist activity. researchgate.net The concept of partial agonism, where a ligand only produces a submaximal response even at saturating concentrations, is also relevant in the context of GPCR pharmacology. However, the provided information does not explicitly classify this compound as a full or partial agonist.

Allosteric Modulation and Receptor Mutagenesis Studies

The study of allosteric modulators and receptor mutations provides deeper insights into the structural and functional nuances of receptor-ligand interactions.

Site-Directed Mutagenesis to Elucidate Key Residues for this compound Binding (e.g., A2B N273Y mutation)

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for ligand binding and receptor activation. nih.govneb.com A significant finding in the study of the A2B adenosine receptor was the identification of the asparagine residue at position 273 (Asn273 or N273) as a key determinant of agonist affinity. researchgate.netnih.gov

The A2B receptor is generally considered a low-affinity adenosine receptor. researchgate.netnih.gov However, a mutation of Asn273 to tyrosine (N273Y), the corresponding residue in the higher-affinity A2A receptor, was found to dramatically increase the affinity of the A2B receptor for 2-substituted adenosine derivatives, including this compound. researchgate.netnih.gov This single amino acid substitution resulted in a 61-fold increase in affinity for this compound, bringing its affinity into the submicromolar range for the mutant receptor. researchgate.netnih.gov This finding highlights the importance of the N273 residue in defining the low-affinity agonist binding pocket of the wild-type A2B receptor. researchgate.net

Table 1: Affinity of this compound for Wild-Type and Mutant A2B Adenosine Receptors

| Receptor | Affinity (Ki, µM) | Fold Affinity Gain |

| Wild-Type A2B | ~11 | - |

| N273Y Mutant A2B | 0.18 ± 0.10 | 61 |

Data sourced from Beukers et al., 2000. researchgate.netnih.gov

Preclinical Research and Pharmacological Applications of 2 Hexynyladenosine in Biological Systems

In Vitro Cellular and Biochemical Investigations

In vitro studies have been fundamental in characterizing the pharmacological profile of 2-Hexynyladenosine (B1202726), particularly its affinity and selectivity for adenosine (B11128) receptor subtypes and its effects on cellular signaling pathways.

The use of stably transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, has been instrumental in dissecting the specific interactions of this compound with human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). These cell systems provide a controlled environment to assess receptor binding affinities and functional potencies without the confounding variables of native tissues. researchgate.net

Research using these transfected CHO cells has established this compound as a potent agonist at A₂ adenosine receptors. nih.gov Binding assays have been employed to determine its equilibrium dissociation constant (Kᵢ), a measure of its binding affinity. These studies revealed that this compound and its derivatives, like 2-octynyladenosine (B1663861), are potent A₂ agonists with high affinity. nih.govnih.gov For instance, this compound displays a Kᵢ value of 4 nM for the A₂ receptor, with a 36-fold selectivity for this subtype in binding assays. nih.govnih.gov Functional assays in these cell lines, often measuring the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) production, have further confirmed its agonist activity, particularly at the A₂A and A₂B receptor subtypes which couple to Gs protein to stimulate cAMP synthesis. researchgate.netnih.govresearchgate.net

Table 1: In Vitro Receptor Binding Affinity of 2-Alkynyladenosines

| Compound | Receptor Target | Binding Affinity (Kᵢ) | Selectivity (A₂ vs A₁) | Reference |

|---|---|---|---|---|

| This compound (2-HNA) | A₂ | 4 nM | 36-fold | nih.govnih.gov |

| 2-Octynyladenosine (2-ONA) | A₂ | 12 nM | 17-fold | nih.govnih.gov |

The effects of this compound and its derivatives have been extensively studied in primary human platelets. Blood platelets express both A₂A and A₂B adenosine receptors, which, upon activation, lead to increased intracellular cAMP levels and subsequent inhibition of platelet aggregation. pan.plmdpi.com Diphosphate (B83284) and triphosphate derivatives of this compound have been shown to induce platelet shape change and aggregation, acting on P2Y receptors. acs.org This highlights the compound's potential to interact with multiple purinergic receptor families in platelets, influencing thrombotic processes. acs.org

The A₂B receptor, for which this compound shows activity, is expressed on various other primary cells, including macrophages and epithelial cells. researchgate.net For example, A₂B receptors are highly expressed on alveolar type 2 epithelial cells. researchgate.net While direct studies with this compound on these specific primary cell types are not extensively detailed in the provided context, the known expression of its target receptors on these cells suggests a potential role in modulating inflammatory and cellular repair processes. researchgate.netnih.gov

The primary and most studied enzymatic modulation by this compound is the stimulation of adenylyl cyclase via A₂A and A₂B receptor activation. nih.gov This interaction is mediated by the coupling of the receptor to a stimulatory G protein (Gs). nih.govnih.gov Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein, which then activates adenylyl cyclase to produce cAMP. nih.gov

Beyond this canonical pathway, research suggests that adenosine receptors can engage in other signaling mechanisms. It has been proposed that the A₂B receptor may activate signal transduction pathways other than adenylyl cyclase. mdpi.com Furthermore, derivatives of this compound, specifically the di- and triphosphate forms, have been found to inhibit the prostaglandin (B15479496) E₁ (PGE₁)-induced increase in platelet cAMP, which points towards interactions with P2Y receptor-mediated signaling pathways that can influence cellular responses independently of direct adenylyl cyclase activation by adenosine receptors. acs.org These interactions are fundamentally governed by protein-protein interactions between the receptor, various G proteins (including Gs, Gi, and Go), and downstream effector enzymes. nih.govnih.gov

The molecular mechanism of this compound's action involves its binding to adenosine receptors, which triggers a conformational change and initiates intracellular signaling cascades. nih.gov A significant area of exploration is the phenomenon of agonist-induced desensitization, where chronic exposure to an agonist can lead to a state of refractoriness. nih.gov This can involve the uncoupling of the receptor from its G protein, receptor phosphorylation, and downregulation of receptor numbers. nih.gov

Studies in various cultured cell lines have explored the broader cellular effects of targeting adenosine receptors. For example, in the context of cancer research, an A₃R agonist structurally related to this compound, N⁶-(2,2-diphenylethyl)-2-hexynyladenosine, was investigated in Caco-2 colorectal cancer cells. encyclopedia.pubmdpi.com It was found to inhibit cell proliferation; however, this effect was determined to be likely off-target, as A₃R knockdown did not reverse the outcome. encyclopedia.pubmdpi.com This underscores the complexity of purinergic signaling and the importance of verifying on-target effects in cellular models.

Enzyme Modulation (beyond Adenylyl Cyclase) and Protein-Protein Interactions

In Vivo Preclinical Models and Physiological Effects

Preclinical in vivo studies have been crucial for understanding the systemic physiological effects of this compound, particularly within the cardiovascular system.

In animal models, this compound has demonstrated significant cardiovascular effects, primarily attributable to its potent and selective agonism at A₂ adenosine receptors. nih.gov In spontaneously hypertensive rats (SHR), both this compound and 2-octynyladenosine have been shown to be highly selective for the A₂ receptor in mediating a reduction in blood pressure. nih.gov This hypotensive effect is largely due to coronary and peripheral vasodilation, a well-established consequence of A₂A receptor activation. nih.govnih.gov

The selectivity of these compounds in functional in vivo tests is often markedly higher than what is observed in in vitro binding assays. For example, while this compound is 36-fold selective for A₂ receptors in binding studies, its functional selectivity for mediating blood pressure lowering in the SHR model is 390-fold. nih.gov Activation of A₁ receptors can lead to a slowing of the heart rate (bradycardia), while A₂A receptor activation primarily causes vasodilation. researchgate.net The high functional selectivity of this compound for A₂ receptors makes it a valuable tool for studying the physiological roles of this receptor subtype in regulating vascular tone and blood pressure, with fewer confounding effects from A₁ receptor-mediated bradycardia. nih.gov

Table 2: In Vivo Cardiovascular Effects of 2-Alkynyladenosines in Spontaneously Hypertensive Rats (SHR)

| Compound | Primary Physiological Effect | Functional A₂ Receptor Selectivity | Reference |

|---|---|---|---|

| This compound (2-HNA) | Blood Pressure Lowering | 390-fold | nih.gov |

| 2-Octynyladenosine (2-ONA) | Blood Pressure Lowering | 260-fold | nih.gov |

Neurological System and Neuroprotection Studies (e.g., in models of Traumatic Brain Injury, Ischemia)

The exploration of this compound and its derivatives often involves their interaction with adenosine receptors, which are pivotal in mediating cellular responses to stress, such as ischemia and trauma. Neuroprotection refers to the preservation of neuronal structure and function against insults that can lead to cell death. wikipedia.org Common mechanisms of neuronal injury that are targeted by neuroprotective strategies include excitotoxicity and oxidative stress. wikipedia.org

Animal models are crucial for investigating the pathophysiology of brain injuries and for testing potential neuroprotective agents. Models of traumatic brain injury (TBI) replicate various aspects of human TBI, including mechanical force injuries and blast-induced injuries. nih.govnih.gov For instance, the fluid percussion injury (FPI) model can simulate clinical TBI without skull fracture, leading to damage to the blood-brain barrier, neuronal injury, and cognitive deficits. nih.gov Ischemia models, on the other hand, simulate conditions of reduced blood flow to the brain, which elevates extracellular adenosine levels. mdpi.com This endogenous adenosine release is a natural protective mechanism, and adenosine receptor agonists are studied for their potential to enhance this effect. pan.pl

While direct studies on this compound in specific TBI models are not extensively detailed in the available literature, its action as an adenosine receptor agonist is of significant interest. Adenosine receptors, particularly A1 and A2A subtypes, are key targets for neuroprotection. core.ac.uk Activation of A1 receptors is known to be neuroprotective during ischemic events. core.ac.uk Similarly, A2A receptor signaling can limit inflammation and promote tissue protection. physiology.org The neuroprotective potential of adenosine receptor agonists is being investigated for a range of central nervous system disorders, including stroke and TBI. wikipedia.org The ability of compounds like this compound to modulate these receptors provides a basis for their investigation in neuroprotective contexts. unifi.itppm.edu.pl

Immunomodulatory and Anti-inflammatory Investigations

Adenosine, acting through its receptors, is a significant regulator of immune and inflammatory responses. physiology.org The immunomodulatory effects of adenosine receptor agonists like this compound are a subject of ongoing research. These effects are mediated by the compound's interaction with adenosine receptor subtypes (A1, A2A, A2B, and A3), which are expressed on most immune cells. physiology.orgmdpi.com Activation of these receptors can influence the function of various immune cells, including T-cells, B-cells, macrophages, and neutrophils, thereby regulating inflammation. mdpi.comfrontiersin.org

Preclinical studies have demonstrated the anti-inflammatory potential of this compound derivatives. The anti-inflammatory potency of one such derivative was found to be comparable to that of indomethacin, a well-known nonsteroidal anti-inflammatory drug. scispace.com The mechanisms underlying these effects often involve the modulation of inflammatory signaling pathways. For example, in lipopolysaccharide-stimulated microglial cells, which are key players in neuroinflammation, certain compounds can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by inactivating pathways like NF-κB. nih.gov Research has shown that A2A receptor signaling can down-regulate the expression of inflammatory chemokines. physiology.org The potential for adenosine receptor agonists to suppress pro-inflammatory cytokines and inhibit the proliferation of autoimmune T-cells highlights their therapeutic promise in managing inflammatory and autoimmune conditions. mdpi.com

The table below summarizes key findings related to the anti-inflammatory and immunomodulatory potential of adenosine receptor modulation.

| Research Area | Model/System | Key Findings | Citation |

| Anti-inflammatory Potency | Chemical assays | A derivative of this compound demonstrated anti-inflammatory potency similar to indomethacin. | scispace.com |

| Neuroinflammation | Lipopolysaccharide-stimulated BV-2 microglia | Hexane fractions of certain extracts, rich in fatty acids, showed high inhibitory activity on nitric oxide (NO) generation and inhibited pro-inflammatory cytokine production via NF-κB inactivation. | nih.gov |

| Immune Cell Regulation | General review | Polyphenols, another class of compounds with immunomodulatory effects, can influence dendritic cells, macrophages, and lymphocyte proliferation. | mdpi.com |

| Chemokine Regulation | Adenosine deaminase-deficient mice | A2A adenosine receptor signaling was found to limit inflammation and could down-regulate the expression of certain chemokines. | physiology.org |

Studies on Other Physiological Systems (e.g., Renal Function, Glucose Metabolism, Angiogenesis)

Renal Function The adenosinergic system plays a significant role in regulating kidney function, including glomerular filtration and tubular reabsorption of water and electrolytes. nih.govpathologytestsexplained.org.au Studies using a derivative of this compound, specifically this compound-5'-N-ethylcarboxamide (2HE-NECA), have provided insights into the role of A2 adenosine receptor activation in the kidneys. In studies on anesthetized rats, the infusion of 2HE-NECA led to notable changes in renal and cardiovascular parameters. nih.gov It caused decreases in arterial pressure, the glomerular filtration rate (GFR), and the excretion of water and sodium, while heart rate increased. nih.gov Interestingly, the study also revealed an interaction with the renal nerves, as the reduction in water and sodium excretion was more pronounced in the innervated kidney compared to the denervated one. nih.gov This suggests that the renal response to A2 receptor activation is enhanced by renal nerve activity. nih.gov

The table below details the observed effects of 2HE-NECA infusion on renal function in anesthetized rats.

| Parameter | Effect of 2HE-NECA Infusion | Influence of Renal Nerves | Citation |

| Arterial Pressure | Decrease | Not specified | nih.gov |

| Heart Rate | Increase | Not specified | nih.gov |

| Glomerular Filtration Rate (GFR) | Decrease | Not specified | nih.gov |

| Water Excretion | Decrease | Effect enhanced in innervated kidney | nih.gov |

| Sodium Excretion | Decrease | Effect enhanced in innervated kidney | nih.gov |

Glucose Metabolism The regulation of glucose metabolism is a complex process involving multiple hormones and signaling pathways, with insulin (B600854) playing a central role. atrainceu.commerckmanuals.com Insulin resistance, a condition where cells fail to respond effectively to insulin, is a key factor in the development of type 2 diabetes. frontiersin.orguw.edu While direct, extensive research linking this compound to glucose metabolism is limited, the known roles of adenosine receptors in metabolic regulation provide a basis for potential effects. For instance, research has explored how defects in the central nervous system can disrupt the homeostasis of energy balance and glucose metabolism, potentially leading to insulin resistance. uw.edu Furthermore, issues like glycolytic overload have been identified as potential drivers of insulin resistance and diabetic complications. nih.gov Adenosine signaling is involved in these broader metabolic processes, suggesting that agonists like this compound could have downstream effects on glucose homeostasis, though this requires more specific investigation.

Angiogenesis Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and disease. rug.nlmdpi.com Adenosine receptors, particularly the A2B subtype, have been implicated in the regulation of angiogenesis. dntb.gov.ua Studies have shown that A2B receptor activation can influence this process. dntb.gov.ua The compound 2-(1-Hexynyl)adenosine has been noted in research concerning the affinity of the human A2B receptor, which is linked to processes like angiogenesis. physiology.orgdntb.gov.ua The potential for adenosine signaling to modulate angiogenesis suggests that compounds targeting these receptors could be investigated for therapeutic applications in diseases where blood vessel formation is a key factor. dntb.gov.ua

Pharmacodynamic Characterization in Animal Models (e.g., Spontaneously Hypertensive Rats)

Pharmacodynamic studies aim to understand the physiological and biochemical effects of a substance on the body. Animal models are essential for this characterization. The Spontaneously Hypertensive Rat (SHR) is a widely used model for studying genetic hypertension and for the preclinical evaluation of antihypertensive drugs. nih.govcriver.com These rats are developed through selective breeding from Wistar-Kyoto rats, resulting in a model that mimics human essential hypertension. criver.com

Pharmacodynamic studies involving the this compound derivative this compound-5'-N-ethylcarboxamide (2HE-NECA) have been conducted in anesthetized rats, providing valuable data on its cardiovascular effects. nih.gov Infusion of 2HE-NECA, which acts as an A2 adenosine receptor agonist, resulted in a significant decrease in arterial pressure. nih.gov This hypotensive effect was accompanied by an increase in heart rate and a reduction in the glomerular filtration rate. nih.gov These findings demonstrate the potent cardiovascular activity of this compound, highlighting its effects on key regulatory systems of blood pressure and renal function.

The table below summarizes the key pharmacodynamic effects observed following the infusion of 2HE-NECA in an animal model.

| Parameter | Observed Effect | Animal Model | Citation |

| Arterial Pressure | Decrease | Anesthetized Rats | nih.gov |

| Heart Rate | Increase | Anesthetized Rats | nih.gov |

| Glomerular Filtration Rate | Decrease | Anesthetized Rats | nih.gov |

| Urinary Water & Sodium Excretion | Decrease | Anesthetized Rats | nih.gov |

Therapeutic Potential and Future Research Directions for 2 Hexynyladenosine

Evaluation of 2-Hexynyladenosine (B1202726) as a Therapeutic Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The evaluation of this compound in this capacity is centered on its performance in disease models and its suitability for target-specific drug design.

Preclinical studies, both in vitro (in a controlled environment like a test tube or petri dish) and in vivo (in a living organism), are crucial for establishing the potential of a therapeutic agent. medicalnewstoday.combiointron.com

Cardiovascular Disorders: Research has shown that phosphate (B84403) derivatives of this compound exhibit significant activity in human platelet models. Specifically, this compound diphosphate (B83284) and triphosphate were found to induce platelet shape change and aggregation. acs.orgacs.org This activity is relevant to cardiovascular conditions where platelet function is a key factor, such as thrombosis. koreascience.kr Furthermore, these derivatives inhibited the prostaglandin (B15479496) E1-induced increase in platelet cyclic AMP, a key signaling molecule. acs.orgacs.org In guinea pig models, 2-HNA has been identified as a potent A2 agonist with high selectivity for the A2 receptor, which is known to mediate coronary vasodilation. nih.govnih.gov

Neurodegenerative Conditions: The adenosinergic system is considered a potential therapeutic target in the treatment of neurodegenerative disorders like Alzheimer's disease. plos.orgcas.org Adenosine (B11128) receptors, particularly the A2A subtype, are implicated in the pathology of these conditions. plos.orgnih.gov While direct preclinical studies on this compound for specific neurodegenerative diseases are not extensively detailed in the reviewed literature, its potent A2A agonist activity suggests a potential role. nih.gov For instance, studies using other selective A2A receptor agonists have demonstrated effects on the production of β-amyloid, a key protein in Alzheimer's pathology. plos.org This connection highlights a promising, albeit underexplored, avenue for future research into this compound's neuroprotective potential.

Inflammatory Diseases: Adenosine receptors are known to play a role in modulating inflammation. physiology.orgnih.gov The A2B adenosine receptor, in particular, is implicated in processes such as adenosine-dependent pulmonary inflammation. researchgate.netscispace.com Although this compound is primarily an A2A agonist, the broader involvement of adenosine receptors in inflammation suggests that it and its analogues could be investigated for anti-inflammatory properties. nih.govnih.govmdpi.com

| Disease Area | Model System | Key Findings | Compound(s) Tested | Citation |

|---|---|---|---|---|

| Cardiovascular | Human Platelets | Induced platelet shape change and aggregation; Inhibited PGE1-induced increase in cyclic AMP. | This compound di- and triphosphate | acs.orgacs.org |

| Cardiovascular | Guinea Pig Heart (Langendorff) | Demonstrated potent coronary vasodilation, indicating A2 receptor agonism. | This compound | nih.gov |

| Neurodegenerative (Model) | SH-SY5Y Neuroblastoma Cells | A selective A2A agonist (HENECA) was shown to induce β-amyloid production. This highlights the A2A receptor as a target in Alzheimer's pathology. | HENECA (an analogue) | plos.org |

Target-specific drug development aims to create molecules that interact selectively with a single biological target, which can enhance efficacy and reduce side effects. frontiersin.orgnih.gov this compound's value lies in its selectivity for adenosine receptor subtypes. It is a potent A2 agonist with a 36-fold selectivity for the A2 receptor over the A1 receptor in binding assays. nih.gov This inherent selectivity makes it a strong starting point for developing drugs that specifically target the A2A adenosine receptor, which is involved in cardiovascular, neurological, and inflammatory processes. nih.govplos.orgnih.gov The development of drugs that can precisely engage such targets is a primary goal of modern drug discovery. nih.govmdpi.com

Preclinical Efficacy in Disease Models (e.g., Cardiovascular Disorders, Neurodegenerative Conditions, Inflammatory Diseases)

Emerging Research Methodologies and Advanced Techniques

The exploration of this compound and its derivatives has been significantly propelled by advancements in research methodologies. These sophisticated techniques enable a deeper understanding of its interaction with adenosine receptors and accelerate the discovery of new, more potent, and selective analogues.

The quest for novel adenosine receptor ligands has been revolutionized by the integration of high-throughput screening (HTS) and combinatorial chemistry. uomustansiriyah.edu.iqbio-rad.com HTS allows for the rapid, automated testing of vast libraries of chemical compounds to identify those that interact with a specific biological target, such as the A2A or A2B adenosine receptor. bio-rad.com This process has shifted drug discovery from a slow, one-at-a-time synthesis and testing approach to a highly parallelized endeavor capable of screening thousands of compounds simultaneously. uomustansiriyah.edu.iqnih.gov

Combinatorial chemistry is the engine that generates these large chemical libraries. slideshare.net This technique involves the systematic and repetitive combination of a set of chemical building blocks in all possible arrangements to produce a large number of different but related molecules. uomustansiriyah.edu.iqnih.gov For a scaffold like adenosine, chemists can create extensive libraries by modifying various positions on the molecule, such as the C2 position where the hexynyl group resides in this compound, the N6 position, or the 5'-ribose moiety. researchgate.neted.ac.uk The resulting collection of compounds, known as a chemical library, can then be subjected to HTS to identify "hits"—molecules that show activity at the target receptor. nih.gov

One powerful modern approach is the DNA-encoded library (DEL), where each unique chemical compound in the library is tagged with a unique DNA barcode. nih.gov This allows for the screening of billions of compounds at once; after exposing the library to the target receptor, the molecules that bind can be identified by amplifying and sequencing their DNA tags. nih.gov These methodologies are instrumental in exploring the structure-activity relationships (SAR) of compounds like this compound, paving the way for the rational design of new analogues with improved affinity, selectivity, and therapeutic potential. uomustansiriyah.edu.iq

Understanding how this compound binds to and activates adenosine receptors requires a detailed picture of the molecular interactions in real-time. A suite of advanced imaging and biophysical techniques provides unprecedented insight into these receptor-ligand dynamics. mdpi.commdpi.com

Fluorescence-based techniques are particularly versatile for studying these interactions within living cells. nih.gov

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful methods for detecting molecular proximity. mdpi.combmbreports.org By labeling the receptor and a ligand (or another interacting protein) with appropriate donor and acceptor fluorophores, researchers can monitor receptor dimerization, conformational changes upon ligand binding, and interactions with G proteins. mdpi.combmbreports.org These techniques have been widely used to study the dynamics of various G protein-coupled receptors (GPCRs), the family to which adenosine receptors belong. mdpi.com

Fluorescent ligands themselves are valuable tools for visualizing receptor localization and dynamics using methods like confocal microscopy. mdpi.com The development of high-affinity fluorescent probes allows for direct observation of ligand binding at the single-cell level. mdpi.com

Biophysical methods provide quantitative data on the thermodynamics and kinetics of binding, often using purified receptor proteins. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in mass on a sensor surface as a ligand binds to an immobilized receptor. nih.govmdpi.com It is a method of choice for studying ligand binding to GPCRs, providing kinetic data such as on-rates (k-on) and off-rates (k-off), which determine the binding affinity (KD). mdpi.com SPR has been successfully used to assess ligand-binding affinities for the A2A adenosine receptor. mdpi.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. mdpi.com This label-free technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). mdpi.com Such data offers a deeper understanding of the forces driving the binding of ligands like this compound to their target receptors.

These advanced techniques, summarized in the table below, are crucial for building a comprehensive picture of how this compound interacts with adenosine receptors, from initial binding to the initiation of cellular signaling.

| Technique | Principle | Information Gained | Significance for this compound Research |

|---|---|---|---|

| FRET/BRET | Energy transfer between two light-sensitive molecules in close proximity (1-10 nm). bmbreports.org | Receptor-ligand proximity, receptor dimerization, conformational changes, protein-protein interactions. mdpi.combmbreports.org | Elucidating the molecular mechanics of receptor activation and signaling complex formation. |

| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor chip as molecules bind. mdpi.com | Binding kinetics (k-on, k-off) and affinity (KD). | Quantifying the binding strength and residence time of this compound at different adenosine receptor subtypes. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon molecular binding. mdpi.com | Binding affinity (KD), stoichiometry, enthalpy (ΔH), and entropy (ΔS). mdpi.com | Revealing the thermodynamic driving forces behind the ligand-receptor interaction. |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence properties of a molecule upon binding. nih.gov | Binding events and conformational changes in the receptor. nih.gov | Studying receptor conformational states induced by this compound binding. |

High-Throughput Screening and Combinatorial Chemistry for Novel Analogues

Unexplored Research Avenues and Future Outlook

While significant progress has been made, the full therapeutic potential of this compound and its analogues remains an active area of investigation. Future research is poised to explore novel signaling pathways, complex pharmacological applications, and the translation of preclinical findings into clinical practice.

The primary signaling pathway for the A2A adenosine receptor involves the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). frontiersin.org However, GPCR signaling is increasingly recognized as being more complex than a single linear pathway.

The treatment of complex multifactorial diseases like cancer or neurodegenerative disorders often requires a multi-target approach. scribd.com This has led to growing interest in two key strategies: polypharmacology and combination therapy.

Polypharmacology refers to the ability of a single drug to interact with multiple targets. scribd.com Given that this compound shows activity at both A2A and A2B receptors, it can be considered a polypharmacological agent. researchgate.net Future research could explore whether this dual activity provides a synergistic therapeutic advantage in certain disease contexts. The concept of designing multi-target drugs is a promising strategy for complex diseases. scribd.comresearchgate.net

Combination Therapy , the use of two or more drugs, is a cornerstone of modern medicine, particularly in oncology. nih.govnih.gov Adenosine receptor antagonists are being actively investigated in combination with immune checkpoint inhibitors for cancer therapy. Similarly, agonists could be combined with other agents to achieve enhanced therapeutic effects. For instance, combining an A2A agonist with other neuroprotective agents could be a strategy for neurodegenerative diseases. Investigating the efficacy of this compound in combination with other therapeutic agents for conditions like inflammation, pain, or cancer is a critical future direction. scispace.comresearchgate.net

| Strategy | Therapeutic Rationale | Potential Disease Context | Future Research Focus |

|---|---|---|---|

| Polypharmacology | A single molecule (e.g., this compound) hits multiple targets (e.g., A2A and A2B receptors) for a potentially synergistic effect. scribd.com | Inflammatory disorders, Cancer | Characterizing the contribution of each receptor target to the overall therapeutic effect. |

| Combination Therapy | Combining this compound with another drug to enhance efficacy, overcome resistance, or target different aspects of a disease. nih.gov | Cancer (with immunotherapy), Neurodegeneration (with other neuroprotectants), Cardiovascular disease (with anti-platelet agents). researchgate.net | Identifying optimal drug combinations and synergistic interactions in preclinical models. |

Translational research is the process of bridging the gap between basic scientific discoveries in the laboratory and their application to human health, a process often described as "bench to bedside". um.edu.mtleicabiosystems.com For a compound like this compound, this involves translating promising preclinical findings into potential clinical applications. nih.gov

Preclinical studies in cell cultures and animal models are the first step, providing initial evidence of a compound's activity and mechanism of action. unifi.itijbs.com However, the path from a preclinical lead to an approved therapy is long and fraught with challenges. A key observation in drug development is that efficacy seen in preclinical models, such as inbred mouse strains, does not always translate to success in human clinical trials. nih.gov

Future translational research on this compound must focus on several key areas:

Robust Preclinical Models: Utilizing more predictive animal models that better recapitulate human disease.

Biomarker Development: Identifying and validating biomarkers that can indicate whether the drug is engaging its target (pharmacodynamic biomarker) and whether it is having the desired biological effect (predictive biomarker). nih.gov This is crucial for patient selection and for assessing drug activity in early-phase clinical trials.

Rigorous Study Design: Ensuring that both preclinical and clinical studies are designed with high methodological rigor to minimize bias and produce reliable data. nih.gov

The journey of this compound from a research compound to a potential therapeutic agent will depend on a careful and strategic approach to translational science, leveraging advanced research tools to build a strong bridge from preclinical evidence to clinical validation. um.edu.mt

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Hexynyladenosine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis involves Sonogashira coupling of a 2-iodo-6-chloropurine derivative with 1-hexyne under palladium catalysis, followed by hydrolysis and amination . To optimize yield, control reaction conditions (e.g., catalyst loading, solvent purity) and monitor intermediates via HPLC or LC-MS. Purity can be enhanced using column chromatography with gradients tailored to polarity differences between byproducts and the target compound. Include detailed characterization data (NMR, HRMS) for reproducibility .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR for functional groups, HRMS for molecular weight confirmation) and chromatographic methods (HPLC with UV detection at 260 nm for nucleoside absorbance). For purity, use elemental analysis or quantitative NMR (qNMR) with an internal standard. For novel derivatives, crystallography or 2D NMR (COSY, HSQC) may resolve ambiguities .

Q. What in vitro assays are suitable for initial screening of this compound’s receptor affinity?

- Methodological Answer : Radioligand binding assays (e.g., using [³H]NECA for adenosine A2 receptors) in transfected cell membranes. Use competitive binding protocols with varying concentrations of this compound and reference agonists (e.g., CHEA, MPEA) to calculate Ki values. Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate membrane preparation consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies between receptor binding affinity and functional assay outcomes for this compound?

- Methodological Answer : Discrepancies (e.g., higher A2 selectivity in functional assays vs. binding assays) may arise from pharmacokinetic factors (e.g., membrane permeability) or receptor-effector coupling efficiency . Design parallel experiments:

- Compare binding affinity (radioligand assays) with functional responses (cAMP accumulation in A2 receptor-expressing cells).

- Use pharmacological inhibitors (e.g., adenosine deaminase) to stabilize extracellular compound levels.

- Apply kinetic studies to assess on/off rates influencing functional efficacy.

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Systematic Modifications : Synthesize analogs with varying alkynyl chain lengths (C4-C10) or substituents (e.g., aryl groups at N⁶) to assess steric and electronic effects .

- Computational Modeling : Perform molecular docking (e.g., using A2 receptor crystal structures) to predict binding modes and validate with mutagenesis (e.g., Ala-scanning of receptor residues).

- Functional Profiling : Test derivatives in tissue-specific models (e.g., coronary vasodilation in guinea pigs) to correlate SAR with physiological responses .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and target engagement?

- Methodological Answer :

- Dosing Regimens : Administer via intravenous and oral routes to assess bioavailability. Use LC-MS/MS for plasma and tissue quantification.

- Receptor Occupancy : Combine PET imaging with A2-selective radiotracers (e.g., [¹¹C]TMSX) in relevant tissues.

- Functional Endpoints : Measure hemodynamic changes (e.g., blood pressure, heart rate) in rodent models pre- and post-administration. Include control groups receiving selective antagonists (e.g., SCH58261) to confirm A2-mediated effects .

Q. What statistical approaches are critical for interpreting contradictory data in this compound studies?

- Methodological Answer :

- Meta-Analysis : Apply PRISMA guidelines to systematically review studies, assess heterogeneity (I² statistic), and perform sensitivity analyses .

- Bayesian Modeling : Estimate posterior probabilities for conflicting hypotheses (e.g., species-specific receptor coupling differences).

- Power Analysis : Retrospectively evaluate sample sizes in contradictory studies to identify underpowered experiments .

Methodological Best Practices

Q. How can researchers ensure reproducibility when reporting this compound experiments?

- Guidelines :

- Detailed Protocols : Publish step-by-step synthetic procedures, including reaction times, temperatures, and purification methods, in supplementary materials .

- Raw Data Sharing : Deposit chromatograms, spectra, and assay datasets in repositories (e.g., Zenodo) with DOIs.

- Negative Results : Report failed experiments (e.g., unstable intermediates) to prevent redundant efforts .

Q. What criteria should guide the selection of biological models for this compound studies?

- Guidelines : Prioritize models with validated adenosine receptor expression profiles (e.g., human A2A-overexpressing HEK293 cells). For translational relevance, use disease models (e.g., ischemic reperfusion injury in rodents) and compare outcomes across species to account for receptor subtype variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.